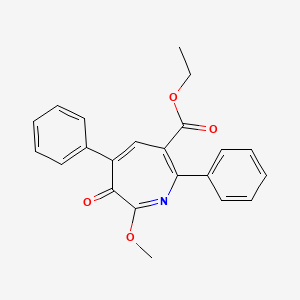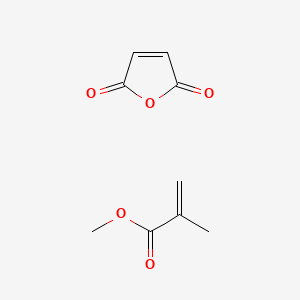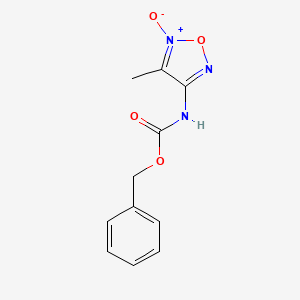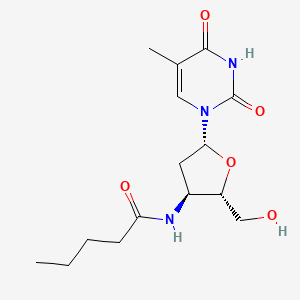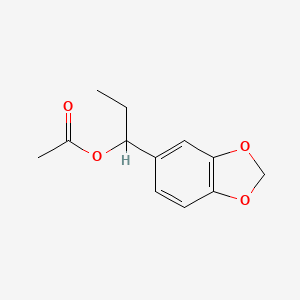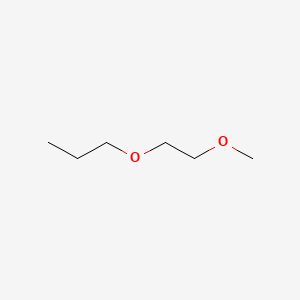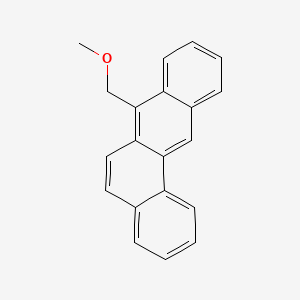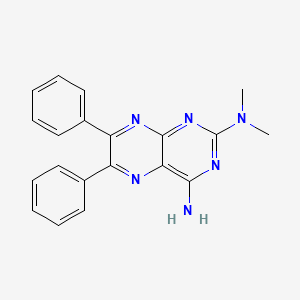
Rhenium ammine chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium ammine chloride is a coordination compound consisting of rhenium, ammonia, and chloride ions Rhenium, a rare transition metal, is known for its high melting point and unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
Rhenium ammine chloride can be synthesized through the reaction of rhenium chloride with ammonia. The process typically involves dissolving rhenium chloride in an aqueous solution and then adding ammonia to the solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions
Rhenium ammine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium compounds.
Reduction: It can be reduced to lower oxidation state rhenium compounds.
Substitution: The ammonia ligands can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce rhenium oxides, while substitution reactions can yield various rhenium coordination compounds with different ligands.
科学的研究の応用
Rhenium ammine chloride has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other rhenium compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in the production of high-performance materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of rhenium ammine chloride involves its interaction with molecular targets and pathways. The compound can bind to specific sites on biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress.
類似化合物との比較
Rhenium ammine chloride can be compared with other similar compounds, such as:
Rhenium trichloride: Another rhenium coordination compound with different ligands.
Rhenium oxides: Compounds formed by the oxidation of rhenium.
Rhenium carbonyls: Coordination compounds with carbon monoxide ligands.
This compound is unique due to its specific ligands (ammonia and chloride) and the resulting chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
26566-81-4 |
|---|---|
分子式 |
Cl3H6N3Rh-3 |
分子量 |
257.33 g/mol |
IUPAC名 |
azanide;trichlororhodium |
InChI |
InChI=1S/3ClH.3H2N.Rh/h3*1H;3*1H2;/q;;;3*-1;+3/p-3 |
InChIキー |
NUKRFSTXPSAJAE-UHFFFAOYSA-K |
正規SMILES |
[NH2-].[NH2-].[NH2-].Cl[Rh](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


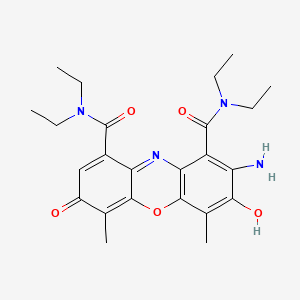
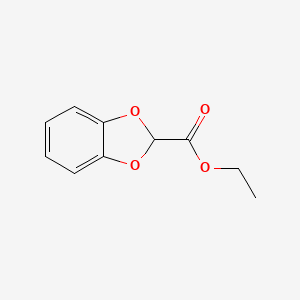
![barium(2+);1-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12793609.png)
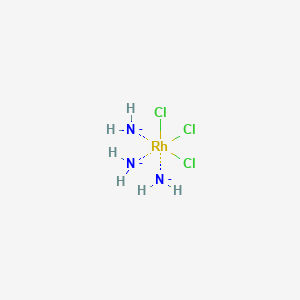
![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)
